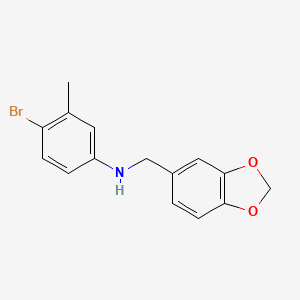

N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-3-methylaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-3-methylaniline is an organic compound that features a benzodioxole ring, a bromine atom, and a methylaniline group

Mécanisme D'action

Target of Action

The primary target of N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-3-methylaniline, also known as NDT9513727, is the C5a anaphylatoxin chemotactic receptor 1 (C5aR1) . This receptor is a G-protein-coupled receptor expressed on cells of myeloid origin and plays a crucial role in the host response to infection and tissue damage .

Mode of Action

NDT9513727 acts as a non-peptide inverse agonist of C5aR1 . It binds between transmembrane helices 3, 4, and 5, outside the helical bundle . A key interaction between the compound and residue Trp2135.49 determines the species selectivity of the compound . The structure demonstrates that NDT9513727 exerts its inverse-agonist activity through an extra-helical mode of action .

Biochemical Pathways

The activation of the complement cascade generates anaphylatoxins including C5a and C3a. C5a exerts a pro-inflammatory effect via the C5aR1 . By acting as an inverse agonist, NDT9513727 inhibits C5a-stimulated responses, including guanosine 5’-3-O-(thio)triphosphate binding, Ca(2+) mobilization, oxidative burst, degranulation, cell surface CD11b expression, and chemotaxis .

Pharmacokinetics

NDT9513727 is a small-molecule, orally bioavailable, selective, and potent inverse agonist of the human C5aR . It was discovered based on the integrated use of in vitro affinity and functional assays in conjunction with medicinal chemistry . .

Result of Action

NDT9513727 effectively inhibits C5a-induced neutropenia in gerbil and cynomolgus macaque in vivo . The findings suggest that NDT9513727 may be a promising new entity for the treatment of human inflammatory diseases .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-3-methylaniline typically involves the following steps:

Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

Coupling Reaction: The final step involves the coupling of the benzodioxole derivative with 4-bromo-3-methylaniline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the bromination and coupling steps to ensure consistent product quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-3-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: Formation of corresponding quinones or carboxylic acids.

Reduction: Formation of the corresponding amines or alcohols.

Substitution: Formation of various substituted aniline derivatives.

Applications De Recherche Scientifique

N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-3-methylaniline has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential anticancer properties due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Materials Science: The compound can be used in the synthesis of organic semiconductors and other advanced materials.

Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine

- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-3-methylaniline is unique due to the presence of both a bromine atom and a methylaniline group, which confer distinct chemical reactivity and biological activity compared to other benzodioxole derivatives .

Activité Biologique

N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-3-methylaniline is an organic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

Chemical Formula: C₁₅H₁₄BrNO₂

Molecular Weight: 320.19 g/mol

CAS Number: 329058-81-3

The compound features a benzodioxole moiety, which is known for its diverse biological activities, and a bromomethylphenyl structure that enhances its reactivity. The presence of the bromine atom is notable as it can influence both the chemical behavior and biological activity of the compound.

The biological activity of this compound is hypothesized to involve interactions with specific biological receptors and enzymes. The benzodioxole ring may facilitate π-π interactions, while the bromomethylphenyl group could engage in hydrophobic interactions. These interactions may modulate various signaling pathways, leading to potential therapeutic effects.

Pharmacological Investigations

- Anti-inflammatory Activity : Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. Studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

- Anticancer Properties : Preliminary investigations have shown that the compound may possess anticancer activity. In vitro studies demonstrate its ability to induce apoptosis in cancer cell lines, particularly those associated with breast and renal cancers .

- Antimicrobial Effects : The compound has been evaluated for its antimicrobial properties against various bacterial strains. Results indicate moderate antibacterial activity, suggesting its potential use in treating infections caused by resistant bacterial strains .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-methylaniline | Contains a chloro group instead of bromo | Chlorine may alter reactivity and biological activity |

| N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-3-methylaniline | Features a fluoro group | Fluorine's electronegativity affects interaction profiles |

| N-(1,3-benzodioxol-5-ylmethyl)-4-iodo-3-methylaniline | Contains an iodo group | Iodine's larger size may influence binding affinity |

The bromine substitution in this compound may confer unique reactivity and interaction profiles compared to its chloro, fluoro, and iodo analogs.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, this compound was tested on human breast cancer cell lines (MCF7). The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure. The mechanism was attributed to the induction of apoptosis through caspase activation .

Case Study 2: Anti-inflammatory Effects

A recent study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. Mice treated with this compound exhibited reduced swelling and inflammatory markers compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells.

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-3-methylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO2/c1-10-6-12(3-4-13(10)16)17-8-11-2-5-14-15(7-11)19-9-18-14/h2-7,17H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCQMZXBTAQHAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NCC2=CC3=C(C=C2)OCO3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.